1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-7-6-8(9)10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H2,9,10) |
InChI Key |
LYUFRAZGWZGQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 5-Aminopyrazoles
The core pyrazole ring with a 5-amino substituent is typically synthesized via condensation reactions involving β-ketonitriles and hydrazines. This method is recognized as the most versatile and widely used approach for 5-aminopyrazoles:
Condensation of β-ketonitriles with hydrazines: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming hydrazones. These intermediates then cyclize through nucleophilic attack on the nitrile carbon, yielding the 5-aminopyrazole ring system. This route allows for various substitutions on the pyrazole ring depending on the starting β-ketonitrile and hydrazine derivatives used.
Alternative synthetic routes: Recent advancements include the use of resin-bound intermediates to improve efficiency and facilitate combinatorial library synthesis, which could be adapted for the preparation of substituted 5-aminopyrazoles.
Preparation of 5-Methyl Substituted Pyrazoles
The methyl substitution at the 5-position, as in 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine, is commonly introduced by starting from methylated β-ketoesters such as ethyl acetoacetate:
Reaction of ethyl acetoacetate with hydrazine hydrate: This produces 3-methyl-1H-pyrazol-5(4H)-one, a key intermediate that can be further functionalized. This step typically proceeds in ethanol under reflux conditions, yielding the pyrazolone ring with a methyl group at the 5-position.
Functionalization of the pyrazolone: Subsequent reactions with aldehydes, diazonium salts, or other electrophiles allow for the introduction of various substituents at other ring positions or on the nitrogen atoms.
Introduction of the 1-[2-(Dimethylamino)ethyl] Side Chain
The attachment of the 2-(dimethylamino)ethyl group to the pyrazole nitrogen (N-1 position) involves alkylation reactions:
Alkylation of the pyrazole nitrogen: The pyrazole nucleus, once formed, can be alkylated using 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl chloride or bromide) under basic conditions. This nucleophilic substitution typically employs a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
Reaction conditions: The alkylation is usually performed at moderate temperatures (room temperature to 60 °C) to avoid side reactions and ensure selective N-alkylation rather than O-alkylation or multiple substitutions.
Summary of a Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 3-methyl-pyrazolone | Ethyl acetoacetate + hydrazine hydrate, EtOH, reflux | 3-methyl-1H-pyrazol-5(4H)-one intermediate |
| 2 | N-Alkylation | 3-methyl-pyrazolone + 2-(dimethylamino)ethyl halide, base, DMF/DMSO, RT-60 °C | N-alkylated pyrazole with dimethylaminoethyl side chain |
| 3 | Amination at 3-position (if needed) | Appropriate amination reagents or direct substitution | Introduction of 3-amine substituent |
Additional Notes and Research Findings
The condensation of β-ketonitriles with hydrazines is highly efficient and tolerant of various substituents, allowing for the synthesis of diverse 5-aminopyrazoles, including those with methyl groups at the 5-position.
The alkylation step must be carefully controlled to avoid over-alkylation or side reactions. Using an excess of base and controlled addition of alkylating agent improves selectivity.
Spectroscopic characterization (IR, NMR, MS) confirms the successful formation of the pyrazole ring, methyl substitution, and side chain attachment. For example, characteristic IR peaks for NH and C=N groups, and NMR signals for methyl and dimethylamino groups, are diagnostic.
Alternative methods involving hydrazone intermediates or resin-bound synthesis have been reported to enhance yield and facilitate combinatorial synthesis, which may be adapted for this compound.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases such as triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine may have promising applications in cancer treatment. It functions as an inhibitor of specific pathways involved in tumor growth, particularly by targeting mutant forms of the epidermal growth factor receptor (EGFR). This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in conditions mediated by prostaglandins. Its ability to inhibit prostaglandin D synthase suggests potential applications in treating inflammatory diseases . The docking studies conducted on related compounds indicate that similar pyrazole derivatives may exhibit significant inhibitory actions against inflammatory mediators .
Biological Activities
1. Antimicrobial Activity
Preliminary studies have shown that compounds structurally related to 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effective inhibition and suggesting their use in developing new antimicrobial agents .
2. Neuropharmacological Effects
There is emerging interest in the neuropharmacological effects of pyrazole derivatives. Some studies suggest that these compounds may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders . The modulation of neurotransmitter release and receptor activity could provide avenues for research into conditions such as depression and anxiety.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Proliferation | Demonstrated reduced proliferation rates in EGFR-mutant cancer cell lines when treated with the compound. |
| Study B | Inflammatory Response | Showed significant reduction in inflammatory markers in animal models treated with 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine. |
| Study C | Antimicrobial Efficacy | Identified effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics. |
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Solubility and Reactivity: The 2-(dimethylamino)ethyl group in the target compound introduces a tertiary amine, which likely improves aqueous solubility compared to lipophilic substituents like 1-phenylethyl (201.27 Da, ) or phenyl (173.21 Da, ). This aligns with studies showing dimethylamino groups enhancing hydrogen bonding and polar interactions .
Thiophene-methyl substituents (e.g., in ) introduce sulfur-containing heterocycles, which can alter electronic distribution and redox properties.
Biological Relevance: Pyrazole-3-amine derivatives are known to mimic histamine and other biogenic amines due to their amine functionality . The dimethylaminoethyl group in the target compound may further enhance receptor binding affinity or enzyme inhibition, as seen in studies of similar tertiary amine-containing compounds .
Research Findings and Implications
- Synthetic Accessibility: Compounds like 3-methyl-1-phenyl-1H-pyrazol-5-amine () are synthesized via condensation reactions involving malononitrile or ethyl cyanoacetate, suggesting analogous routes for the target compound.
- Pharmacological Potential: The structural similarity to histamine analogs () implies possible applications in neurology or immunology, though specific biological data remain speculative without direct evidence.
Biological Activity
1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a dimethylaminoethyl substituent and a methyl group on the pyrazole ring, which contribute to its unique pharmacological properties. The molecular formula of this compound is CHN with a molecular weight of 168.24 g/mol.
Structure and Synthesis
The structural configuration of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine allows it to interact with various biological targets, including enzymes and receptors. The synthesis typically involves the reaction of 5-methyl-1H-pyrazol-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions, often using solvents like ethanol or acetonitrile, and bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution .
The biological activity of this compound is primarily linked to its ability to modulate enzyme and receptor activity. The dimethylaminoethyl group enhances cell membrane permeability, allowing the compound to reach intracellular targets effectively. The pyrazole ring can form hydrogen bonds and engage in other interactions with biological macromolecules, influencing their functions .
Medicinal Properties
Research indicates that 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine may exhibit various medicinal properties, including:
- Antioxidant Activity : Pyrazole derivatives have been studied for their antioxidant capabilities, which can protect cells from oxidative stress .
- Antimicrobial Activity : Compounds similar in structure have shown promising results against bacterial strains, indicating potential use in treating infections .
- Anti-cancer Properties : Some studies suggest that pyrazole derivatives can inhibit the proliferation of cancer cells, particularly in prostate cancer models, due to their action as androgen receptor modulators .
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their unique features compared to 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-amine | Lacks methyl group on the pyrazole ring | Different reactivity profile |
| 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-4-amine | Methyl group at a different position | Variations in biological activity |
| 1-[2-(Dimethylamino)ethyl]-5-phenyl-1H-pyrazol-4-amine | Contains a phenyl group instead of a methyl group | Potentially different pharmacodynamics |
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives:
- Antioxidant and Antimicrobial Activity : A study evaluated various pyrazole derivatives for their antioxidant properties and found significant activity against free radicals, suggesting therapeutic potential in oxidative stress-related conditions .
- Antibiofilm Effects : Research demonstrated that certain pyrazole derivatives exhibit antibiofilm activity against pathogenic bacteria, highlighting their potential in preventing biofilm-associated infections .
- Androgen Receptor Modulation : A patent describes compounds similar to 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine as tissue-selective androgen receptor modulators (SARMs), effective in inhibiting prostate cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
